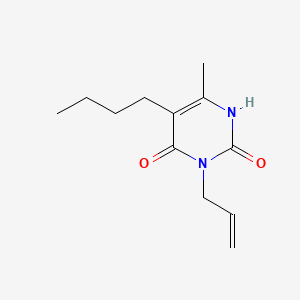

3-Allyl-5-butyl-6-methyluracil

Description

Significance of Uracil (B121893) as a Heterocyclic Scaffold in Organic Synthesis

Uracil, a pyrimidine (B1678525) derivative, serves as a fundamental heterocyclic scaffold in the realm of organic synthesis and medicinal chemistry. juniperpublishers.comnih.gov As one of the four primary nucleobases in ribonucleic acid (RNA), it plays a critical role in vital biological processes. ontosight.ainih.gov This natural prevalence has inspired chemists and biologists to explore its derivatives for a vast array of applications. juniperpublishers.com The uracil ring system, with its multiple sites for modification, is a versatile starting point for creating structurally diverse molecules. nih.gov These derivatives have been investigated for a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties. juniperpublishers.comnih.gov The ability of the uracil core to act as a robust synthon, featuring both hydrogen bond donor and acceptor sites, is crucial for its role in molecular self-organization and interaction with biological targets. rsc.org The development of new synthetic methodologies to modify the uracil ring continues to be an active area of research, aiming to produce novel compounds with enhanced or specific activities. acs.org

Overview of N- and C-Substituted Uracil Derivatives

The structural versatility of the uracil scaffold lies in its potential for substitution at several positions, primarily on its nitrogen and carbon atoms. nih.gov These modifications significantly alter the chemical and physical properties of the parent molecule, including lipophilicity, solubility, and electronic distribution, which in turn influences biological activity. ontosight.aiontosight.ai

N-Substituted Derivatives: Alkylation or arylation at the N-1 and N-3 positions of the pyrimidine ring is a common strategy. nih.gov The nucleophilicity of the nitrogen atoms can be exploited in various reactions, although steric and electronic factors can influence which nitrogen is substituted. researchgate.net For instance, the N-3 nitrogen's reactivity is affected by the two adjacent electron-withdrawing carbonyl groups. researchgate.net N-substitution is a key feature in many biologically active uracil analogs.

C-Substituted Derivatives: The carbon atoms at the C-5 and C-6 positions are also prime targets for modification. nih.gov Substitution at the C-5 position, in particular, has yielded numerous compounds with significant therapeutic applications, such as the well-known anticancer drug 5-fluorouracil. acs.orgbeilstein-journals.org A variety of functional groups, including alkyl, alkenyl, aryl, and halogen moieties, can be introduced at these positions. conicet.gov.ar These substitutions are crucial for tuning the molecule's interaction with specific enzymes or receptors. nih.gov For example, introducing alkyl groups can increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. ontosight.ai

Contextualization of 3-Allyl-5-butyl-6-methyluracil within Advanced Chemical Structures

The compound this compound is a specific example of a polysubstituted uracil derivative, embodying modifications at both nitrogen and carbon atoms. ontosight.ai Its structure features:

An allyl group at the N-3 position.

A butyl group at the C-5 position. ontosight.ai

A methyl group at the C-6 position. ontosight.ai

This combination of N- and C-substituents places it within a class of advanced chemical structures designed for specific properties. The allyl group at N-3 introduces a reactive alkene functionality, while the butyl and methyl groups at C-5 and C-6, respectively, increase the molecule's alkyl character and lipophilicity. ontosight.ai Such multifaceted substitutions are a rational approach in drug design and chemical biology to create molecules with potentially unique biological activities or to serve as specialized intermediates in complex syntheses. nih.govontosight.aiontosight.ai The study of such specifically substituted uracils helps to elucidate structure-activity relationships, contributing to the rational design of new therapeutic agents or molecular tools. bohrium.com

Structure

2D Structure

Properties

CAS No. |

102628-32-0 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-butyl-6-methyl-3-prop-2-enyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O2/c1-4-6-7-10-9(3)13-12(16)14(8-5-2)11(10)15/h5H,2,4,6-8H2,1,3H3,(H,13,16) |

InChI Key |

GSKQWQMTLLITRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)N(C1=O)CC=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Allyl 5 Butyl 6 Methyluracil

General Approaches to Uracil (B121893) Derivatization

The derivatization of the uracil ring is a fundamental aspect of medicinal and organic chemistry, allowing for the creation of a diverse range of compounds with various biological activities. The primary methods involve alkylation at the nitrogen atoms and substitution at the carbon positions.

Alkylation Strategies on Nitrogen Atoms (N1, N3)

The uracil ring possesses two nitrogen atoms, N1 and N3, that can be alkylated. Due to the electronic structure of the uracil ring, the N1 position is generally more acidic and therefore more nucleophilic, often leading to preferential alkylation at this site. thieme-connect.com Achieving regioselective alkylation at the N3 position, as required for 3-Allyl-5-butyl-6-methyluracil, necessitates specific strategies to overcome this natural preference.

One common approach to ensure N3-alkylation is the use of a protecting group at the N1 position. Protecting groups such as the tert-butyloxycarbonyl (Boc) group can be introduced at the N1 position, effectively blocking it from reacting. researchgate.net With the N1 position protected, an alkylating agent will selectively react at the N3 position. The protecting group can then be removed under mild conditions to yield the N3-substituted uracil. researchgate.net

Another strategy involves the Michael-type addition reaction, which can be directed to either the N1 or N3 position depending on the reaction conditions. thieme-connect.comnih.gov The choice of base and solvent can influence the regioselectivity of the addition of uracils to acrylic acceptors. nih.gov

The table below summarizes common alkylating agents and conditions used in uracil chemistry.

| Alkylating Agent | Position(s) Alkylated | Conditions | Reference |

| Allyl bromide | N1 and/or N3 | Base (e.g., K2CO3, DBU), Solvent (e.g., DMF, Acetonitrile) | researchgate.net |

| Alkyl halides | N1 and/or N3 | Phase transfer catalysis, K2CO3, 18-crown-6 | researchgate.net |

| Michael acceptors (e.g., acrylates) | N1 or N3 | Base (e.g., TEA, DBU), Solvent (e.g., DMF) | thieme-connect.comnih.gov |

Substitution and Functionalization at Carbon Positions (C5, C6)

The C5 and C6 positions of the uracil ring are also amenable to substitution, which is crucial for introducing the butyl and methyl groups of the target molecule. The reactivity of these positions is influenced by the electronic nature of the pyrimidine (B1678525) ring. The C5 position is generally more susceptible to electrophilic attack. thieme-connect.com

A common method for introducing alkyl groups at the C5 and C6 positions is to start with acyclic precursors that already contain these substituents and then perform a cyclization reaction to form the uracil ring. For example, a β-ketoester containing the desired alkyl groups can be condensed with urea (B33335) or a urea derivative.

Direct functionalization of a pre-formed uracil ring is also possible. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce alkyl groups at the 5-position. conicet.gov.ar Halogenation of the uracil ring, particularly at the C5 position, provides a handle for further functionalization through substitution reactions. researchgate.net

Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound requires the assembly of several key structural components. The selection of appropriate precursors is critical for an efficient and high-yielding synthetic route. Based on established methods for uracil synthesis, the following building blocks are logical starting points:

Uracil Core Precursor: Urea or thiourea (B124793) are common starting materials for constructing the pyrimidine backbone. researchgate.netresearchgate.net In the case of thiourea, a subsequent desulfurization step would be necessary to obtain the uracil.

C5-Butyl and C6-Methyl Fragment: A β-ketoester, such as ethyl 2-butylacetoacetate, is an ideal precursor to introduce the butyl and methyl groups at the C5 and C6 positions, respectively. This molecule contains the necessary carbon framework that will form part of the final uracil ring.

N3-Allyl Group Source: An allylating agent, such as allyl bromide or allyl chloride, is required to introduce the allyl group at the N3 position.

The following table outlines the key precursors and their roles in the synthesis.

| Precursor | Role in Synthesis |

| Urea (or Thiourea) | Provides the N1-C2-N3 backbone of the uracil ring. |

| Ethyl 2-butylacetoacetate | Provides the C4-C5(butyl)-C6(methyl) fragment of the uracil ring. |

| Allyl bromide | Source of the allyl group for N3-alkylation. |

Specific Synthetic Pathways to this compound

Based on the general principles of uracil synthesis, a plausible multi-step synthetic pathway for this compound can be devised. This pathway would involve the initial formation of the substituted uracil ring followed by the regioselective introduction of the allyl group.

Cyclization Reactions for Uracil Ring Formation

The first key step is the construction of the 5-butyl-6-methyluracil ring. This is typically achieved through a condensation reaction between a β-dicarbonyl compound and urea. In this case, ethyl 2-butylacetoacetate would be reacted with urea in the presence of a base, such as sodium ethoxide, and a suitable solvent like ethanol. This reaction proceeds via a cyclocondensation mechanism to form the heterocyclic uracil ring.

A similar approach has been described for the synthesis of 5-bromo-3-sec-butyl-6-methyluracil, which involves a condensation and cyclization step. researchgate.net Another related method involves the reaction of N-allylthiourea with ethyl 2-ethyl-3-oxobutanoate to form a 3-allyl-substituted thiouracil, which highlights the feasibility of this type of cyclization. researchgate.net

Regioselective Introduction of Allyl Substituent at N3

With the 5-butyl-6-methyluracil intermediate in hand, the next critical step is the regioselective introduction of the allyl group at the N3 position. As mentioned previously, direct alkylation of 5-butyl-6-methyluracil would likely result in a mixture of N1 and N3-allylated products. To achieve selectivity for the N3 position, a protection-alkylation-deprotection sequence is a robust strategy.

N1-Protection: The N1 position of 5-butyl-6-methyluracil would first be protected. The Boc group is a suitable choice for this purpose, and its introduction can be achieved by reacting the uracil with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

N3-Allylation: The N1-protected 5-butyl-6-methyluracil would then be subjected to alkylation with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). With the N1 position blocked, the alkylation will occur exclusively at the N3 position.

N1-Deprotection: The final step would be the removal of the N1-protecting group. The Boc group can be cleaved under mild acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the desired this compound.

This strategic approach ensures the precise placement of the allyl group at the N3 position, leading to the successful synthesis of the target compound.

Introduction of Butyl Substituent at C5

The functionalization of the C5 position of the uracil ring is a key step in the synthesis of many biologically active molecules. This position is often targeted for modification because it does not directly participate in the Watson-Crick base pairing that is fundamental to the structure of nucleic acids. A variety of methods have been developed for the introduction of alkyl groups, such as a butyl substituent, at this position.

One of the most powerful modern techniques for C5-alkylation involves the direct C-H activation of the uracil ring, often catalyzed by transition metals like palladium. researchgate.netasianpubs.org While direct C-H butylation is less common, a two-step approach starting with a palladium-catalyzed C-H olefination or alkenylation can be employed. researchgate.netasianpubs.orgqub.ac.uk In this strategy, an alkene is coupled to the C5 position, and the resulting 5-alkenyluracil can then be reduced to the corresponding 5-alkyluracil. For instance, a 5-butenyluracil intermediate could be hydrogenated to yield the desired 5-butyluracil.

Alternatively, classical cross-coupling reactions can be utilized. This approach typically begins with a 5-halouracil, such as 5-iodouracil (B140508) or 5-bromouracil, as the starting material. nih.govbu.edu.eg These halogenated precursors can then undergo Stille or Suzuki cross-coupling reactions with an appropriate organometallic reagent, such as butylstannane (B1202654) or butylboronic acid, in the presence of a palladium catalyst to form the C5-butyl bond. bu.edu.eg

Below is a table summarizing potential strategies for C5-alkylation of the uracil ring.

| Method | Starting Material | Key Reagents | Description |

| C-H Alkenylation + Reduction | Uracil Derivative | Alkene (e.g., 1-butene), Pd Catalyst, H₂ | Palladium-catalyzed coupling of an alkene to the C5 position, followed by hydrogenation of the double bond. researchgate.netasianpubs.org |

| Stille Cross-Coupling | 5-Halouracil (e.g., 5-iodouracil) | Butylstannane, Pd Catalyst | Palladium-catalyzed reaction between the halogenated uracil and an organotin reagent. bu.edu.eg |

| Suzuki Cross-Coupling | 5-Halouracil (e.g., 5-bromouracil) | Butylboronic acid, Pd Catalyst, Base | Palladium-catalyzed reaction between the halogenated uracil and an organoboron reagent. |

| Nucleophilic Substitution | 5-Bromouracil | Organocuprate reagent (e.g., lithium dibutylcuprate) | Displacement of the bromide with a butyl group via an organocopper reagent. |

Introduction of Methyl Substituent at C6

The synthesis of 6-methyluracil (B20015) and its derivatives is a foundational process in the construction of various uracil-based compounds. Several synthetic routes have been established, often involving the cyclization of acyclic precursors.

A widely used and classical method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with urea or a urea derivative. researchgate.net This reaction, often carried out under acidic or basic conditions, directly constructs the 6-methyl-dihydropyrimidine ring, which can then be oxidized to 6-methyluracil. A modern variation of this approach utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene precursor, which reacts with urea or thiourea compounds, sometimes in the presence of a catalyst like Yb(TFA)₃, to form 6-methyluracil or 6-methylthiouracil derivatives in high yields. researchgate.netwikipedia.org

Another strategy involves starting with pre-functionalized precursors. For example, 6-methyluracil-5-sulfochloride has been synthesized by the successive interaction of 6-methyluracil with chlorosulfonic acid and then thionyl chloride. byjus.com This indicates that the 6-methyluracil core can be prepared and then further functionalized at other positions. The synthesis of selenium-containing derivatives of 6-methyluracil has also been reported, highlighting the versatility of this scaffold in medicinal chemistry research. organic-chemistry.org

The following table outlines common synthetic methods for obtaining the 6-methyluracil core.

| Method | Key Reactants | Catalyst/Conditions | Description |

| β-Ketoester Condensation | Ethyl acetoacetate, Urea | Acid or Base | A classical cyclocondensation reaction to form the pyrimidine ring. researchgate.net |

| Acetylketene Precursor Method | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Urea | Yb(TFA)₃, Heat | A newer method that generates acetylketene in situ for reaction with urea. researchgate.netwikipedia.org |

| Microwave-Assisted Synthesis | β-ketoesters, Urea/Thiourea | Microwave irradiation, Solvent-free | An efficient, solvent-free, one-pot condensation method. researchgate.net |

| From Malic Acid | Malic acid, Urea | Fuming sulfuric acid | Condensation reaction leading to the formation of the uracil ring. organic-chemistry.orgresearchgate.net |

Advanced Synthetic Techniques in Uracil Chemistry

Recent advances in synthetic organic chemistry have provided powerful tools for the efficient and selective synthesis of complex uracil derivatives. These modern techniques often offer advantages in terms of yield, selectivity, atom economy, and environmental impact over classical methods.

Catalytic Reaction Systems (e.g., Phase Transfer Catalysis, Metal-Catalyzed Couplings)

Catalytic systems are at the forefront of modern synthetic chemistry, enabling transformations that would otherwise be difficult or inefficient. In uracil chemistry, two prominent examples are phase transfer catalysis and metal-catalyzed cross-coupling reactions.

Phase Transfer Catalysis (PTC) is a valuable technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. growingscience.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. growingscience.com In the context of synthesizing this compound, PTC is particularly relevant for the N-alkylation step to introduce the allyl group at the N-3 position. chemijournal.comrsc.org By using an inorganic base (like NaOH or K₂CO₃) in an aqueous layer and the uracil substrate in an organic solvent, PTC can enable efficient and selective N-alkylation with an allyl halide, often under milder conditions and with simpler workup procedures compared to using strong, non-aqueous bases like sodium hydride.

Metal-Catalyzed Couplings have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are especially prevalent in the functionalization of the uracil ring. As mentioned for C5-alkylation, modern approaches focus on the direct C-H functionalization of the uracil core, which avoids the need for pre-halogenated substrates. researchgate.netasianpubs.org Palladium catalysts can selectively activate the C-H bond at the C5 position, allowing for coupling with a variety of partners, including alkenes and arylboronic acids. qub.ac.uk These methods are highly atom-economical and provide a direct route to functionalized uracils. researchgate.netasianpubs.org Intramolecular C-H functionalization catalyzed by palladium has also been used to synthesize fused heterocyclic systems starting from N-arylthioureas.

Multi-component Reaction Paradigms

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of substituted uracil and dihydropyrimidine (B8664642) cores. The Biginelli reaction, a classic example, involves the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea to produce dihydropyrimidinones, which are closely related to uracils. More contemporary MCRs have been designed to create highly substituted uracil derivatives in a single step. For instance, a four-component reaction involving an α-chloroketone, an isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium, has been reported for the synthesis of a novel uracil derivative. Another example is a silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium powder to produce 5-arylselanyluracils. These approaches offer a convergent and efficient pathway to complex uracil structures from simple and readily available starting materials. researchgate.net

Mechanochemistry Approaches for Functionalized Uracils

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is an emerging and sustainable synthetic technique. These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), reducing waste and sometimes enabling transformations that are difficult to achieve in solution.

While the application of mechanochemistry specifically to the synthesis of complex, multi-substituted uracils is still a developing area, its utility in related heterocyclic and nucleoside chemistry has been demonstrated. For example, a solventless approach to Vorbrüggen glycosylations for the synthesis of a range of pyrimidine and purine (B94841) nucleosides has been successfully achieved using ball milling. qub.ac.uk This atom-efficient method highlights the potential of mechanochemistry in forming key bonds in nucleoside chemistry. Furthermore, microwave-promoted, solvent-free condensation reactions of β-ketoesters and urea have been shown to produce substituted uracils efficiently and rapidly. researchgate.net Given the success of mechanochemistry in promoting condensation and coupling reactions for other heterocyclic systems, it is plausible that this technique could be adapted for the construction of the uracil ring or for the functionalization of pre-existing uracil derivatives, offering a greener alternative to traditional solvent-based methods.

Mechanistic Investigations of Reactions Involving 3 Allyl 5 Butyl 6 Methyluracil and Analogues

Elucidation of Reaction Mechanisms in Uracil (B121893) Chemistry

The reactivity of 3-Allyl-5-butyl-6-methyluracil is governed by the electronic properties of the uracil core and the unique characteristics of the N-allyl substituent. The uracil ring itself can participate in various reactions, while the allyl group introduces pathways involving its double bond and allylic position.

The uracil ring possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly N1, can act as nucleophiles, though in this compound, the N3 position is already substituted. The exocyclic oxygen atoms can also exhibit nucleophilic character upon protonation or coordination to a Lewis acid. Conversely, the carbonyl carbons (C2 and C4) and the C6 position are electrophilic and susceptible to attack by nucleophiles. The C5=C6 double bond can react with electrophiles, a common pathway for uracil derivatives. The alkyl substituents at the C5 and C6 positions (butyl and methyl) are electron-donating, which can influence the electron density and reactivity of the pyrimidine (B1678525) ring.

The allyl group is particularly susceptible to radical reactions due to the relatively low bond dissociation energy of its allylic C-H bonds. wikipedia.org These bonds are approximately 15% weaker than typical sp³ C-H bonds, making them preferential sites for hydrogen abstraction by radical initiators. wikipedia.org This abstraction generates a resonance-stabilized allyl radical, where the unpaired electron is delocalized over three carbon atoms. fiveable.me This stability makes the formation of the allyl radical a key step in many free-radical chain reactions. fiveable.me

Once formed, this radical intermediate can participate in various subsequent reactions. For instance, in the presence of halogens, allylic halogenation can occur. youtube.com Furthermore, the allyl radical is an important intermediate in oxidation processes. fiveable.me It can react with molecular oxygen to form peroxy radicals, initiating autoxidation chain reactions that can lead to the formation of various oxygenated products, such as acrolein, formaldehyde, and others, depending on the reaction conditions. researchgate.net The allylic position is also susceptible to oxidation by reagents like selenium dioxide, which can introduce a hydroxyl group to form an allylic alcohol. wikipedia.org

The allyl group attached to the uracil ring provides a strategic placement of a π-system that can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. A notable example is the halocyclization reaction, which has been demonstrated for the closely related analogue, 3-Allyl-5-ethyl-6-methyl-2-thiouracil. researchgate.net In this annulation reaction, the allyl group's double bond acts as an internal nucleophile. The reaction is initiated by an external electrophile, such as bromine or iodine. The proposed mechanism involves the electrophilic attack of the halogen on the allyl double bond, forming a cyclic halonium ion intermediate. This is followed by an intramolecular nucleophilic attack from the N1 nitrogen or, in the case of the thiouracil analogue, the sulfur atom, onto one of the carbons of the former double bond. This ring-closing step results in the formation of a new heterocyclic ring fused to the original uracil scaffold. For 3-Allyl-5-ethyl-6-methyl-2-thiouracil, this reaction yields 6-ethyl-2-halomethyl-7-methyl-5-oxo-2,3-dihydro-5H- nih.govpsiberg.comthiazolo[3,2-a]pyrimidinium halides. researchgate.net A similar electrocyclization pathway can be envisioned for this compound, which would lead to the formation of fused isoxazoline (B3343090) or related heterocyclic systems depending on the specific reagents and conditions employed.

Theoretical Analysis of Reaction Kinetics and Thermodynamics

Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. Theoretical analyses can map out potential energy surfaces, characterize transient species like transition states and intermediates, and provide quantitative data on the kinetic and thermodynamic feasibility of different reaction pathways.

Modern computational methods, such as equation-of-motion coupled-cluster (EOM-CC) and time-dependent density functional theory (TD-DFT), are employed to investigate the electronic structure and energetics of molecules like uracil and its derivatives. usc.eduunibo.itacs.org These methods can be used to locate and characterize the geometry of transition states—the highest energy point along a reaction coordinate—and calculate the associated activation energy (energy barrier). The height of this barrier is a primary determinant of the reaction rate.

For reactions involving this compound, theoretical calculations can be used to model the transition states for the various proposed mechanisms. For example, in the halocyclization reaction, calculations could determine the structure of the transition state for the intramolecular ring-closing step and quantify its energy barrier. By comparing the calculated activation energies for competing pathways, such as radical versus polar mechanisms, chemists can predict which reaction is more likely to occur under a given set of conditions.

| Reaction Pathway | Description | Illustrative Activation Energy (kcal/mol) | Computational Method Example |

|---|---|---|---|

| Electrophilic Addition-Cyclization | Intramolecular annulation initiated by electrophilic attack on the allyl group. | 15 - 25 | DFT (B3LYP/6-31G*) |

| Radical Hydrogen Abstraction | Formation of a resonance-stabilized allyl radical from the allylic C-H bond. | 10 - 20 | CASSCF/CASPT2 |

| Pericyclic Reaction (e.g., Ene reaction) | A concerted reaction involving the allyl group and another reactant. | 25 - 40 | EOM-CCSD |

A fundamental question in any mechanistic investigation is whether a reaction proceeds in a single, coordinated step (a concerted reaction) or through multiple sequential steps involving one or more intermediates (a stepwise reaction). psiberg.comdifferencebetween.com Concerted reactions, such as pericyclic reactions, proceed through a single transition state directly from reactants to products. differencebetween.comquora.com In contrast, stepwise reactions involve the formation of distinct, albeit often short-lived, intermediate compounds, with each step having its own transition state. psiberg.com

Theoretical analysis is exceptionally well-suited to distinguish between these possibilities. By mapping the potential energy surface, computational chemists can search for local energy minima that correspond to intermediates. If a stable intermediate is located on the reaction pathway between reactants and products, the mechanism is stepwise. If no such intermediate exists and only a single energy maximum (the transition state) is found, the reaction is concerted. For instance, the halocyclization of allyl-uracil analogues is generally considered a stepwise process, proceeding through a halonium ion intermediate. researchgate.net Computational studies could confirm this by optimizing the geometry of this intermediate and showing that it represents a true energy minimum. Distinguishing between these mechanistic alternatives is critical, as it can have significant implications for reaction stereochemistry and the potential for side reactions.

Computational and Theoretical Studies of 3 Allyl 5 Butyl 6 Methyluracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For a molecule like 3-Allyl-5-butyl-6-methyluracil, these methods can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study uracil (B121893) derivatives due to its balance of accuracy and computational cost. Applications of DFT to a molecule like this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Analysis: Calculating infrared and Raman spectra to compare with experimental data. For related uracil compounds, DFT methods like B3LYP have been used to calculate harmonic vibrational frequencies.

Electronic Property Prediction: Calculating properties such as ionization potential, electron affinity, and chemical hardness.

Reaction Mechanism Studies: Investigating the energy profiles of potential chemical reactions involving the molecule.

For instance, in studies of similar molecules like 6-tert-butyl-3-ethyl-2-[(benzylidene)amino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates, DFT has been used to obtain optimized geometries which are then compared with experimental X-ray crystallographic data researchgate.net.

| DFT Application | Information Obtained |

| Geometry Optimization | 3D structure, bond lengths, bond angles |

| Vibrational Analysis | Predicted IR and Raman spectra |

| Electronic Properties | HOMO-LUMO gap, dipole moment, reactivity indices |

| Reaction Modeling | Transition states, activation energies |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more sophisticated calculations. While HF itself may not always provide the most accurate results due to the neglect of electron correlation, it is a crucial step in more advanced methods like Møller-Plesset perturbation theory (MP2). For uracil analogs, MP2 calculations have been used to determine the relative stability of different tautomeric forms nih.gov.

Understanding the molecular orbitals (MOs) is key to predicting a molecule's chemical reactivity and electronic transitions. For this compound, this analysis would involve:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are critical. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity researchgate.net.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and lone-pair orbitals, revealing details about hybridization and delocalization of electron density within the molecule.

The allyl group in this compound has a characteristic π-system with three molecular orbitals that can be analyzed to understand its electronic behavior masterorganicchemistry.comresearchgate.net.

| Orbital Property | Significance |

| HOMO Energy | Related to ionization potential and electron-donating ability |

| LUMO Energy | Related to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |

Conformational Analysis and Molecular Geometries

The flexibility of the allyl and butyl side chains in this compound means that the molecule can exist in various conformations. Computational methods are essential for exploring these different spatial arrangements and their relative energies.

The first step in conformational analysis is to find all the stable conformations (local minima on the potential energy surface). This is typically done by performing a systematic search of the conformational space, followed by geometry optimization of the resulting structures. For each stable conformer, the equilibrium geometry provides precise information on bond lengths, bond angles, and dihedral angles.

The rotation around single bonds, such as the C-N bond connecting the allyl group to the uracil ring or the various C-C bonds within the butyl group, is not entirely free. There are energy barriers associated with these internal rotations. Computational methods can be used to calculate the height of these rotational barriers. This is often achieved by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values, and the energy is calculated for each. The resulting energy profile reveals the energy barriers between different conformations. Studies on related molecules, such as 3-(o-aryl)-5-methyl-rhodanines, have utilized DFT calculations to determine the energetic barriers to rotation around the C-N bond nih.gov.

| Rotational Barrier | Significance |

| Allyl Group Rotation | Influences the orientation of the allyl group relative to the uracil ring |

| Butyl Group Rotation | Determines the accessible conformations of the flexible butyl chain |

Thermochemical Property Calculations

Thermochemical properties are crucial for understanding the stability and reactivity of a molecule. Computational chemistry offers powerful tools to estimate these values, providing insights that are often difficult to obtain experimentally.

Gas-Phase Acidity and Proton Affinity Determinations

Gas-phase acidity and proton affinity are fundamental measures of a molecule's intrinsic acidic and basic strengths, respectively, devoid of solvent effects. For uracil and its derivatives, these properties are of significant interest due to their role in biological systems and as potential pharmacophores.

Gas-Phase Acidity:

The acidity of uracil derivatives in the gas phase has been a subject of computational and experimental studies. The primary sites of deprotonation in uracil are the N1 and N3 positions. The presence of alkyl and allyl substituents on the uracil ring is expected to influence the acidity of the remaining N-H proton and potentially the C-H bonds.

While no direct experimental or calculated gas-phase acidity values for this compound have been reported, studies on methylated uracils provide valuable insights. For instance, the gas-phase acidities (ΔH°acid) of various methyl-substituted uracils have been determined, showing that substitution can subtly alter the acidity of the N-H protons. The presence of the electron-donating butyl and methyl groups at the C5 and C6 positions in this compound would be expected to slightly decrease the acidity of the N1-H proton compared to unsubstituted uracil by destabilizing the resulting anion. The allyl group at the N3 position precludes deprotonation at that site.

Proton Affinity:

Proton affinity (PA) quantifies the enthalpy change upon protonation of a molecule in the gas phase and indicates its intrinsic basicity. The most basic sites in uracil are typically the oxygen atoms, followed by the nitrogen atoms. Computational studies on uracil and its methylated derivatives have shown that the preferred site of protonation is often one of the carbonyl oxygens.

For this compound, the butyl and methyl groups are expected to increase the proton affinity relative to uracil due to their electron-donating inductive effects, which enhance the basicity of the carbonyl oxygens. The allyl group at the N3 position may have a more complex influence, potentially affecting the electron density at the adjacent C2 and C4 carbonyl groups. Based on studies of similar compounds, it can be inferred that the C4 oxygen would be the most probable site of protonation.

| Compound | Gas-Phase Acidity (ΔH°acid, kcal/mol) at N1-H | Proton Affinity (PA, kcal/mol) |

|---|---|---|

| Uracil | ~336 | ~207 |

| Thymine (B56734) (5-methyluracil) | ~335 | ~209 |

| 1-Methyluracil | - | ~210 |

| 3-Methyluracil | ~336 | ~209 |

Note: The values in Table 1 are approximate and collated from various computational studies on uracil and its simple methylated derivatives to illustrate expected trends. Specific calculated values for this compound are not available.

Bond Dissociation Energy (BDE) Calculations

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a specific bond. It is a critical parameter for predicting the thermal stability of a molecule and its propensity to undergo radical reactions. Computational methods are widely used to calculate BDEs for various bonds within a molecule.

For this compound, several bonds are of particular interest:

N3-C(allyl) Bond: The bond connecting the allyl group to the uracil ring is a key structural feature. Its BDE would provide insight into the stability of this linkage.

C-H Bonds: The BDEs of the various C-H bonds, particularly on the allyl and butyl chains, can indicate their susceptibility to radical abstraction.

| Bond Type | Representative BDE (kcal/mol) |

|---|---|

| N-C (in amines) | ~75-85 |

| C(sp2)-C(sp3) | ~90-100 |

| Primary C-H (in alkanes) | ~100 |

| Secondary C-H (in alkanes) | ~98 |

| Allylic C-H | ~88 |

Note: The values in Table 2 are generalized BDEs for bond types present in this compound and are intended for illustrative purposes. The actual BDEs in the target molecule will be influenced by its specific electronic and steric environment.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are invaluable for predicting the chemical reactivity and selectivity of molecules. These approaches are particularly useful in fields like drug discovery and materials science. For uracil derivatives, which have applications as herbicides and pharmaceuticals, these predictive models can guide the synthesis of new compounds with desired properties.

Given the structural features of this compound, several aspects of its reactivity can be predicted:

Electrophilic Aromatic Substitution: The uracil ring, while not as reactive as benzene, can undergo electrophilic substitution, primarily at the C5 position. The presence of the electron-donating butyl and methyl groups at C5 and C6, respectively, would likely activate the ring towards electrophilic attack, although the C5 position is already substituted.

Reactions of the Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation. It can also participate in radical reactions.

Nucleophilic Substitution: The nitrogen atoms of the uracil ring can act as nucleophiles, although the N3 position is already substituted. The N1 position could potentially undergo further substitution under appropriate conditions.

QSAR studies on herbicidal uracils have shown that the nature and position of substituents on the uracil ring are critical for their biological activity. The lipophilicity, electronic properties, and steric factors of the substituents all play a role. The combination of an allyl group at N3, a butyl group at C5, and a methyl group at C6 in this compound suggests a molecule with significant lipophilic character, which could influence its interaction with biological targets.

While a specific reactivity profile for this compound from in silico studies is not available, the general principles of organic chemistry and the knowledge gained from studies on related uracil analogues allow for informed predictions about its chemical behavior.

Spectroscopic Characterization Methodologies for 3 Allyl 5 Butyl 6 Methyluracil

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Allyl-5-butyl-6-methyluracil, ¹H, ¹³C, and ¹⁵N NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the allyl, butyl, and methyl groups, as well as the N-H proton of the uracil (B121893) ring. The allyl group protons typically appear in the vinyl region (δ 5.0-6.0 ppm) and as a doublet for the methylene (B1212753) group attached to the nitrogen (δ ~4.40 ppm). The butyl group protons will present as a series of signals in the aliphatic region (δ 0.9-2.5 ppm), including a triplet for the terminal methyl group. The C6-methyl group protons are expected to resonate as a sharp singlet around δ 2.1-2.3 ppm. The N1-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons (C2 and C4) of the uracil ring are expected at the most downfield positions (δ 150-165 ppm). The olefinic carbons of the allyl group would appear around δ 117 ppm (=CH₂) and δ 132 ppm (-CH=). The carbons of the butyl and methyl groups will resonate in the upfield aliphatic region.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the uracil ring. The chemical shifts of N1 and N3 would confirm the substitution pattern.

Expected Chemical Shifts for this compound

| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Uracil Ring | C2 | - | ~153 |

| C4 | - | ~163 | |

| C5 | - | ~112 | |

| C6 | - | ~150 | |

| N1-H | ~10.7 | - | |

| C6-Methyl | -CH₃ | ~2.1 | ~18 |

| C5-Butyl | -CH₂- | ~2.3 | ~29 |

| -CH₂- | ~1.5 | ~30 | |

| -CH₂- | ~1.4 | ~22 | |

| -CH₃ | ~0.9 | ~14 | |

| N3-Allyl | -CH₂- | ~4.4 | ~47 |

| -CH= | ~5.8 | ~132 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within the butyl group (correlations between adjacent CH₂ and CH₃ groups) and the allyl group (correlations between the CH₂ and CH protons, and between the CH and CH₂ protons of the double bond).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning the carbons of the butyl and allyl chains by linking them to their known proton resonances. For instance, the proton signal at ~2.1 ppm would correlate with the C6-methyl carbon signal at ~18 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The most prominent peaks would be due to the stretching vibrations of the C=O and N-H groups of the uracil ring. The C-H stretching vibrations of the alkyl and alkenyl groups will also be present.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Uracil Ring | 3100-3300 |

| C-H Stretch (sp²) | Allyl C=C-H | 3010-3095 |

| C-H Stretch (sp³) | Butyl & Methyl C-H | 2850-2960 |

| C=O Stretch | Uracil C4=O | ~1710 |

| C=O Stretch | Uracil C2=O | ~1660 |

| C=C Stretch | Uracil Ring & Allyl | 1600-1680 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often better for identifying non-polar bonds, such as the C=C bond of the allyl group and the C-C backbone of the butyl chain. The symmetric stretching vibrations of the uracil ring are also typically strong in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₂H₁₈N₂O₂ with a monoisotopic mass of 222.1368 Da. mdpi.com

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 222. The fragmentation pattern would likely involve the loss of the allyl and butyl side chains. Common fragmentation pathways for N-allyl substituted uracils can include the loss of the allyl radical (C₃H₅•, mass 41) or isocyanate species. cyberleninka.ru Alpha-cleavage next to the nitrogen atoms is also a common fragmentation route. chemijournal.com

Predicted Mass Spectrometry Adducts and Fragments for this compound

| Adduct/Fragment | Formula | m/z (mass-to-charge ratio) |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₉N₂O₂]⁺ | 223.1441 |

| [M+Na]⁺ | [C₁₂H₁₈N₂O₂Na]⁺ | 245.1260 |

| [M]⁺ | [C₁₂H₁₈N₂O₂]⁺ | 222.1363 |

| [M-H]⁻ | [C₁₂H₁₇N₂O₂]⁻ | 221.1295 |

| [M-C₃H₅]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.0977 |

Source: Predicted data from PubChem. mdpi.comuni.lu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

For this compound, the predicted monoisotopic mass is 222.13683 Da, corresponding to the molecular formula C12H18N2O2 uni.lu. Experimental determination via HRMS would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. The confirmation is further supported by the predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an HRMS experiment uni.lu.

| Adduct | Predicted m/z |

| [M+H]+ | 223.14411 |

| [M+Na]+ | 245.12605 |

| [M-H]- | 221.12955 |

| [M+NH4]+ | 240.17065 |

| [M+K]+ | 261.09999 |

This table presents predicted m/z values for common adducts of this compound, which can be used to support molecular formula confirmation in an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Upon collision-induced dissociation (CID), the molecular ion ([M+H]+) of this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the allyl group (C3H5, 41 Da) and fragmentation of the butyl side chain. Cleavage of the uracil ring itself, a common feature in the mass spectra of such compounds, would also be anticipated. The study of fragmentation patterns in similar molecules, such as allyl-substituted 6-azauracil (B101635) derivatives, reveals a characteristic loss of isocyanic acid or isocyanate, which may also be a potential fragmentation pathway for this compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and intermolecular interactions.

Crystal Data and Structure Refinement Protocols

At present, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. However, the general procedure for obtaining such data would involve growing a single crystal of the compound suitable for X-ray diffraction.

The process would entail collecting diffraction data, followed by structure solution and refinement. The crystal data would include parameters such as the crystal system, space group, and unit cell dimensions. The structure refinement protocol would involve refining the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns, quantified by the R-factor. For related uracil derivatives, X-ray diffraction has been successfully employed to confirm their molecular structures.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Should a crystal structure of this compound become available, it would provide a wealth of structural information. The bond lengths and angles within the uracil ring would be of particular interest, as they can reveal the degree of aromaticity and the influence of the substituents. The torsion angles would define the conformation of the flexible allyl and butyl side chains. This data would be invaluable for computational modeling and for understanding the molecule's potential interactions with biological targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For uracil and its derivatives, the characteristic absorption bands are due to π → π* transitions within the conjugated system of the pyrimidine (B1678525) ring.

Chemical Reactivity and Derivatization of 3 Allyl 5 Butyl 6 Methyluracil

Reactivity Patterns of Uracil (B121893) Derivatives Towards Various Reagents

The uracil ring system, a substituted pyrimidine (B1678525), is known for a range of chemical transformations. The reactivity of uracil derivatives is influenced by the nature and position of substituents on the ring. In 3-Allyl-5-butyl-6-methyluracil, the electron-donating nature of the methyl and butyl groups at positions C6 and C5, respectively, increases the electron density of the pyrimidine ring, which can affect its susceptibility to electrophilic attack.

The presence of substituents at N3, C5, and C6 leaves the N1 position as a primary site for reactions such as alkylation and acylation. The double bond in the N3-allyl group and the C-H bonds of the C5-butyl chain also present opportunities for a variety of chemical modifications.

General reactivity patterns for uracil derivatives include:

Alkylation and Acylation: These reactions typically occur at the nitrogen atoms. With the N3 position already occupied by an allyl group, the N1 position is the most likely site for further substitution.

Halogenation: The C5 position of the uracil ring is generally susceptible to electrophilic halogenation. However, in the target molecule, this position is already substituted with a butyl group.

Reactions at the C5-C6 Double Bond: While the uracil ring has aromatic characteristics, the C5-C6 bond can sometimes undergo addition reactions, although this is less common than substitution.

The specific reactivity of this compound will be a composite of these general patterns, modulated by the electronic and steric effects of its unique substitution pattern.

Functional Group Interconversions of Allyl and Butyl Moieties

The allyl and butyl groups attached to the uracil core are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The double bond of the N3-allyl group is a key site for functionalization. Some of the principal reactions include:

Electrophilic Addition: The double bond can readily undergo addition reactions with various electrophiles. For instance, treatment with halogens (e.g., Br₂, I₂) would be expected to yield the corresponding dihalo derivative. Similarly, the addition of hydrogen halides (HBr, HCl) would likely proceed via a Markovnikov or anti-Markovnikov mechanism depending on the reaction conditions, to afford the corresponding halopropyl-uracil derivative.

Oxidation: The allylic double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be a versatile intermediate for further reactions, such as ring-opening to form diols or amino alcohols. Dihydroxylation to form a diol can also be achieved directly using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Reduction: The double bond can be hydrogenated to a propyl group using standard catalytic hydrogenation methods (e.g., H₂/Pd-C), thus converting the allyl moiety to a saturated alkyl chain.

Table 1: Predicted Reactions at the Allylic Double Bond of this compound

| Reactant | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂ in CCl₄ | 3-(2,3-Dibromopropyl)-5-butyl-6-methyluracil | Electrophilic Addition |

| This compound | m-CPBA | 3-(2,3-Epoxypropyl)-5-butyl-6-methyluracil | Epoxidation |

| This compound | H₂, Pd/C | 3-Propyl-5-butyl-6-methyluracil | Hydrogenation |

| This compound | 1. OsO₄, 2. NaHSO₃ | 3-(2,3-Dihydroxypropyl)-5-butyl-6-methyluracil | Dihydroxylation |

The C5-butyl group, being a saturated alkyl chain, is generally less reactive than the allyl group. However, it can still be functionalized under certain conditions:

Free Radical Halogenation: The butyl chain can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would be expected to selectively introduce a bromine atom at the position alpha to the pyrimidine ring, which is the most activated C-H bond.

Oxidation: Strong oxidizing agents can potentially oxidize the butyl chain. The outcome of such a reaction would be highly dependent on the specific reagents and conditions used, and could range from the introduction of a hydroxyl or keto group to cleavage of the chain under very harsh conditions.

Advanced Derivatization for Analog Synthesis

To generate a wider array of analogs, more advanced and selective chemical modifications can be employed.

With the N3 position blocked by the allyl group, the N1 position becomes the primary target for alkylation and acylation.

N1-Alkylation: The N1-proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate an anion that can then be alkylated with a variety of alkyl halides or other electrophiles. This allows for the introduction of a second alkyl or functionalized alkyl group at the N1 position.

N1-Acylation: Similarly, the N1 position can be acylated using acyl halides or anhydrides in the presence of a base. For instance, benzoylation of 6-methyluracil (B20015) has been shown to occur at the nitrogen positions. researchgate.net

Table 2: Predicted N1-Alkylation and Acylation Reactions

| Reactant | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH, 2. CH₃I | 1-Methyl-3-allyl-5-butyl-6-methyluracil | N-Alkylation |

| This compound | Benzoyl chloride, Pyridine | 1-Benzoyl-3-allyl-5-butyl-6-methyluracil | N-Acylation |

While the C5 position is substituted, halogenation could potentially be directed to other positions under specific conditions, or more likely, onto the alkyl side chains as previously discussed. If a halogenated analog of this compound were synthesized, dehalogenation could be achieved through various methods.

Halogenation of the Uracil Ring: Direct halogenation of the uracil ring at positions other than C5 is generally difficult without specific directing groups.

Dehalogenation: Should a halogen be introduced, for example on the butyl chain, it could be removed via catalytic hydrogenation or by using reducing agents such as tin hydrides. This can be a useful strategy for introducing other functional groups via nucleophilic substitution of the halogen, followed by removal of the directing group if necessary. The synthesis of various 5- and 6-halogenated uracils is a common strategy for creating precursors for further derivatization. conicet.gov.ar

The chemical reactivity of this compound offers a rich landscape for the synthesis of a wide array of derivatives. The presence of multiple reactive sites allows for a combinatorial approach to generating novel compounds for biological screening.

Structure Recognition Relationship Studies of 3 Allyl 5 Butyl 6 Methyluracil Analogues in Vitro Focus

Methodologies for Investigating Structure-Recognition Relationships in Uracil (B121893) Derivatives

A diverse array of in vitro techniques is employed to elucidate the structure-recognition relationships of uracil derivatives. These methodologies provide crucial insights into the binding affinity, kinetics, thermodynamics, and structural basis of these interactions.

Biophysical Techniques for Binding Affinity and Kinetics:

Surface Plasmon Resonance (SPR): This label-free technique is instrumental in real-time monitoring of the binding and dissociation of uracil analogues to immobilized target proteins. SPR provides quantitative data on association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, offering a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_A), enthalpy (ΔH), and entropy (ΔS) of binding, which helps in understanding the driving forces behind the recognition event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying interactions in solution. Chemical shift perturbation (CSP) mapping can identify the amino acid residues at the protein's binding interface. Furthermore, saturation transfer difference (STD) NMR can be used to screen for binding and determine the parts of the ligand that are in close contact with the receptor.

Structural Biology Techniques:

Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes, cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining high-resolution structures of ligand-bound states.

Computational Approaches:

Molecular Docking: Computational docking simulations are used to predict the preferred binding orientation of a uracil derivative to its target protein. These models can help in rationalizing observed structure-activity relationships and in guiding the design of new analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor interaction over time, revealing conformational changes and the stability of the complex.

These methodologies, often used in a complementary fashion, provide a comprehensive understanding of the molecular recognition profiles of uracil derivatives.

Influence of Allyl Substitution at N3 on Recognition Profiles

The N3 position of the uracil ring is a critical site for hydrogen bonding in Watson-Crick base pairing. Substitution at this position can significantly alter the recognition profile of the molecule. The introduction of an allyl group (–CH₂–CH=CH₂) at the N3 position introduces several key features that influence molecular recognition.

The allyl group is a relatively small, flexible, and hydrophobic substituent. Its presence can impact binding in several ways:

Steric Hindrance: The allyl group can sterically hinder the formation of canonical hydrogen bonds that would otherwise involve the N3 proton. This can disrupt interactions with targets that rely on this hydrogen bond for recognition, such as certain DNA and RNA polymerases.

Hydrophobic Interactions: The vinyl moiety of the allyl group can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues within a protein's binding pocket. The flexibility of the allyl group allows it to adopt various conformations to optimize these interactions.

While direct in vitro binding data for 3-allyl-5-butyl-6-methyluracil is not extensively available, studies on other N3-substituted uracil derivatives provide valuable insights. For instance, in the context of certain enzymes, N3-alkylation can lead to a loss of affinity if the active site is constrained and relies on the N3-H for hydrogen bonding. Conversely, in other proteins with more accommodating binding pockets, the hydrophobic nature of the allyl group could enhance binding affinity through favorable interactions with hydrophobic amino acid residues.

| Parameter | Influence of N3-Allyl Group | Potential Recognition Impact |

| Hydrogen Bonding | Blocks N3-H donor capability | Decreased affinity for targets requiring N3-H bond |

| Hydrophobicity | Increases local hydrophobicity | Enhanced affinity for hydrophobic pockets |

| Flexibility | Allows for conformational adjustments | Can optimize interactions within the binding site |

| Steric Profile | Introduces bulk at the N3 position | May cause steric clashes in constrained binding sites |

Role of Butyl Substitution at C5 in Molecular Recognition

The C5 position of the uracil ring is a common site for modification and plays a significant role in molecular recognition, most notably in the distinction between uracil and thymine (B56734) (5-methyluracil). The introduction of a butyl group (–(CH₂)₃CH₃) at this position has profound effects on the molecule's interaction profile.

The butyl group is a flexible, nonpolar alkyl chain that significantly increases the hydrophobicity and steric bulk at the C5 position. Its influence on molecular recognition can be attributed to:

Hydrophobic Interactions: The primary contribution of the C5-butyl group is its ability to engage in extensive hydrophobic interactions with complementary nonpolar regions of a binding pocket. The length and flexibility of the butyl chain allow it to probe and fit into deep hydrophobic channels.

Steric Influence: The size of the butyl group can act as a steric determinant, either promoting or preventing binding to a particular target. For some proteins, this bulk may be essential for occupying a specific sub-pocket, leading to enhanced affinity and selectivity. For others, it may lead to steric clashes, preventing binding.

Desolvation Effects: The binding of the hydrophobic butyl group to a nonpolar pocket can release ordered water molecules from both surfaces, leading to a favorable entropic contribution to the binding free energy.

Studies on the structure-activity relationships of 5-alkyluracil derivatives have shown that the length of the alkyl chain can have a significant impact on biological activity and receptor affinity. While specific data for the C5-butyl group in the context of 3-allyl-6-methyluracil (B8353345) is limited, it is reasonable to infer that its presence would favor interactions with proteins that possess a corresponding hydrophobic pocket.

| Parameter | Influence of C5-Butyl Group | Potential Recognition Impact |

| Hydrophobicity | Significantly increases hydrophobicity | Strong driver for binding to nonpolar cavities |

| Steric Bulk | Adds considerable size at the C5 position | Can enhance selectivity or cause steric hindrance |

| Flexibility | Alkyl chain can adopt various conformations | Allows for optimal packing in hydrophobic pockets |

| Desolvation | Favorable release of water upon binding | Contributes positively to the binding entropy |

Impact of Methyl Substitution at C6 on Recognition Features

The C6 position of the uracil ring is adjacent to the N1 position, a key site for glycosidic bond formation in nucleosides. Substitution at C6 can influence the electronic properties of the ring and sterically modulate interactions with binding partners. The presence of a methyl group (–CH₃) at this position has several implications for molecular recognition.

Steric Effects: The C6-methyl group introduces steric bulk in the vicinity of the N1 and C5 positions. This can influence the preferred conformation of substituents at these positions and can also directly impact the binding to a target protein by either creating favorable van der Waals contacts or unfavorable steric clashes.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density distribution within the pyrimidine (B1678525) ring. This may influence the strength of hydrogen bonds formed by the ring's nitrogen and oxygen atoms.

Conformational Rigidity: In some contexts, the C6-methyl group can restrict the rotational freedom of adjacent groups, leading to a more defined molecular conformation that may be pre-organized for binding to a specific receptor.

| Parameter | Influence of C6-Methyl Group | Potential Recognition Impact |

| Steric Hindrance | Introduces bulk near N1 and C5 | Can modulate binding affinity and selectivity |

| Electronic Properties | Weakly electron-donating | May subtly alter hydrogen bonding strength |

| Conformational Effects | Can restrict bond rotation | May favor a bioactive conformation |

Stereochemical Effects on Molecular Recognition

Stereochemistry plays a paramount role in the specificity of molecular recognition. While this compound itself is achiral, the introduction of chiral centers in its analogues or its interaction with a chiral environment, such as a protein binding site, can lead to stereochemical effects.

For instance, if the allyl group at N3 were to be modified to include a chiral center (e.g., a secondary alcohol), the resulting enantiomers or diastereomers would likely exhibit different binding affinities and biological activities. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for a more complementary fit into the chiral binding site of a protein than the other.

The principles of stereoselective recognition are well-established in drug design. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. In the context of uracil analogues, stereochemistry can influence:

Binding Affinity: One stereoisomer may have a significantly higher affinity for a target protein due to a better geometric and electronic complementarity.

Binding Orientation: Different stereoisomers may adopt distinct binding orientations within the same active site, leading to different functional outcomes.

Conformational Preferences: The presence of a chiral center can influence the preferred conformation of the entire molecule, predisposing it to bind to certain targets.

Molecular Recognition and Ligand Biomacromolecule Interaction Studies in Vitro Focus

Computational Approaches to Ligand-Biomacromolecule Interactions

Computational studies are a cornerstone of modern drug discovery, offering a window into the molecular world that can be difficult to observe directly.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 3-Allyl-5-butyl-6-methyluracil, docking simulations would typically be used to predict how it might fit into the active site of a target protein. These simulations would calculate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. However, no specific molecular docking studies for this compound have been reported in the reviewed literature.

Molecular Dynamics Simulations of Ligand-Biomacromolecule Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the stability of the predicted binding pose, the flexibility of the ligand and protein, and the energetic landscape of the binding event. Such studies for this compound would offer a more detailed understanding of its interaction with a potential biological target, but no such simulations have been documented.

Mechanistic Investigations of Interactions with Enzymes (e.g., binding pocket analysis)

Enzymes are common targets for therapeutic agents. Investigations into how a compound interacts with an enzyme's binding pocket are critical for understanding its mechanism of action. This often involves a combination of computational analysis and experimental techniques like X-ray crystallography or NMR spectroscopy. For the broader class of uracil (B121893) derivatives, studies have explored their interactions with enzymes such as thymidylate synthase and uracil-DNA glycosylase. These studies have provided detailed maps of the binding pockets and identified the key residues involved in ligand recognition. Unfortunately, no such mechanistic investigations or binding pocket analyses have been published specifically for this compound.

Studies of Interactions with Receptor Models

In addition to enzymes, receptors play a vital role in cellular signaling and are major targets for drug development. In vitro studies using isolated receptors or cell-based receptor models are used to characterize the binding affinity and functional activity of a compound. While various uracil analogs have been evaluated for their activity at different receptors, there is no available data from in vitro studies on the interaction of this compound with any specific receptor models.

Admet Prediction and Pre Clinical Pharmacokinetic Profiling Excluding Human Data

In Silico Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a compound are pivotal to its ability to reach its target site of action in a biological system. Computational models predict these characteristics based on the molecule's structural features and physicochemical parameters.

Computational Models for Permeability Prediction

Computational models for permeability prediction assess a molecule's ability to traverse biological membranes, a key aspect of absorption. nih.govnih.gov These models often rely on a compound's physicochemical properties, such as lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors. sifisheriessciences.com For 3-Allyl-5-butyl-6-methyluracil, several key permeability-related parameters have been predicted using in silico tools.

Models like the one utilized by SwissADME and ADMETlab 2.0 predict parameters such as Caco-2 permeability and Human Intestinal Absorption (HIA). The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption. A high predicted Caco-2 permeability value suggests good absorption from the gastrointestinal tract. Similarly, a high HIA percentage indicates that a significant fraction of the compound is likely to be absorbed after oral administration.

Based on in silico predictions, this compound is predicted to have high intestinal absorption. Another critical factor in permeability is whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport compounds out of cells, thereby reducing their absorption and bioavailability. Computational models can predict if a molecule is likely to be a substrate or inhibitor of P-gp. For this compound, it is predicted to not be a substrate of P-glycoprotein.

Predicted Permeability Characteristics of this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | 96.079% | High probability of absorption from the intestine. |

| Caco-2 Permeability (log Papp in 10^-6 cm/s) | 1.487 | High permeability across the intestinal cell line model. |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp. |

| P-glycoprotein I Inhibitor | Yes | Potential to inhibit the efflux of other P-gp substrates. |

| P-glycoprotein II Inhibitor | Yes | Potential to inhibit the efflux of other P-gp substrates. |

Predicted Distribution Profiles in Biological Systems (non-human)

Following absorption, a compound is distributed throughout the body's tissues and fluids. In silico models predict distribution based on parameters like the volume of distribution at steady state (VDss) and the fraction of the compound that is unbound to plasma proteins (Fu). A high VDss suggests extensive distribution into tissues, while a low VDss indicates that the compound primarily remains in the bloodstream. The unbound fraction is significant as only the unbound drug is typically available to exert its pharmacological effect.

Another crucial aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system. Computational models predict BBB permeability, often expressed as a logBB value. A logBB greater than 0.3 suggests the compound can readily cross the BBB, while a value less than -1.0 indicates it is largely excluded from the brain. For this compound, the predicted logBB is -0.11, suggesting it may have limited penetration into the central nervous system.

Predicted Distribution Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution at steady state (VDss) (log L/kg) | 0.449 | Moderate distribution into tissues. |

| Fraction Unbound (Fu) | 0.224 | A significant portion is bound to plasma proteins. |

| Blood-Brain Barrier Permeability (logBB) | -0.11 | Limited ability to cross the blood-brain barrier. |

Computational Metabolism and Excretion Profiling

The metabolism and excretion of a compound determine its duration of action and potential for accumulation. In silico tools can predict the metabolic fate and primary routes of elimination for a xenobiotic. nih.gov

Prediction of Metabolic Transformation Pathways (non-human)

Metabolism, primarily occurring in the liver, involves enzymatic modifications of a compound to facilitate its excretion. The cytochrome P450 (CYP) enzyme family is central to this process. acs.org Computational models can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit these enzymes, which is crucial for predicting potential drug-drug interactions. nih.gov

For this compound, predictions suggest that it is likely to be a substrate for several CYP enzymes, including CYP2C19, CYP2C9, and CYP3A4. It is also predicted to be an inhibitor of CYP2C19 and CYP2C9, but not CYP2D6 or CYP3A4. This suggests a potential for interactions with other compounds metabolized by these enzymes. The uracil (B121893) ring itself can undergo reductive degradation. nih.govnih.gov The typical metabolic pathway for uracil involves dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.net It is plausible that this compound could undergo similar transformations on its uracil core, in addition to modifications of its allyl and butyl side chains, such as hydroxylation or oxidation.

Predicted Cytochrome P450 (CYP) Interaction Profile

| Parameter | Prediction | Implication |

| CYP2D6 Substrate | No | Unlikely to be metabolized by this isoform. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by this major isoform. |

| CYP2C19 Substrate | Yes | Likely to be metabolized by this isoform. |

| CYP2C9 Substrate | Yes | Likely to be metabolized by this isoform. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit this isoform. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |